molecular formula C17H19N B14598729 N,N-Dimethyl-4-(2-phenylprop-1-en-1-yl)aniline CAS No. 60623-86-1

N,N-Dimethyl-4-(2-phenylprop-1-en-1-yl)aniline

Cat. No.: B14598729
CAS No.: 60623-86-1
M. Wt: 237.34 g/mol
InChI Key: IUJIJURTHDHDGK-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-(2-phenylprop-1-en-1-yl)aniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a dimethylamino group attached to the nitrogen atom of an aniline ring, which is further substituted with a phenylprop-1-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-4-(2-phenylprop-1-en-1-yl)aniline typically involves the reaction of aniline with dimethyl sulfate to form N,N-dimethylaniline. This intermediate is then subjected to a Friedel-Crafts alkylation reaction with 2-phenylprop-1-en-1-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-4-(2-phenylprop-1-en-1-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction of the compound can be achieved using hydrogen gas in the presence of a palladium catalyst to form the corresponding amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated aniline derivatives.

Scientific Research Applications

N,N-Dimethyl-4-(2-phenylprop-1-en-1-yl)aniline has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4-(2-phenylprop-1-en-1-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. For example, it may inhibit tyrosine kinases or other signaling proteins, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-4-(2-phenylprop-2-yn-1-yl)aniline
  • N,N-Dimethyl-4-(2-phenylprop-1-yn-1-yl)aniline
  • N,N-Dimethyl-4-(2-phenylprop-2-en-1-yl)aniline

Uniqueness

N,N-Dimethyl-4-(2-phenylprop-1-en-1-yl)aniline is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

CAS No.

60623-86-1

Molecular Formula

C17H19N

Molecular Weight

237.34 g/mol

IUPAC Name

N,N-dimethyl-4-(2-phenylprop-1-enyl)aniline

InChI

InChI=1S/C17H19N/c1-14(16-7-5-4-6-8-16)13-15-9-11-17(12-10-15)18(2)3/h4-13H,1-3H3

InChI Key

IUJIJURTHDHDGK-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=CC=C(C=C1)N(C)C)C2=CC=CC=C2

Origin of Product

United States

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